3-Methylglutamic acid 3-Methylglutamic acid A highly selective and potent agonist for kainate receptors.

Brand Name: Vulcanchem
CAS No.: 63088-04-0
VCID: VC0024411
InChI: InChI=1S/C6H11NO4/c1-3(2-4(8)9)5(7)6(10)11/h3,5H,2,7H2,1H3,(H,8,9)(H,10,11)
SMILES: CC(CC(=O)O)C(C(=O)O)N
Molecular Formula: C6H11NO4
Molecular Weight: 161.16 g/mol

3-Methylglutamic acid

CAS No.: 63088-04-0

Cat. No.: VC0024411

Molecular Formula: C6H11NO4

Molecular Weight: 161.16 g/mol

* For research use only. Not for human or veterinary use.

3-Methylglutamic acid - 63088-04-0

Specification

CAS No. 63088-04-0
Molecular Formula C6H11NO4
Molecular Weight 161.16 g/mol
IUPAC Name 2-amino-3-methylpentanedioic acid
Standard InChI InChI=1S/C6H11NO4/c1-3(2-4(8)9)5(7)6(10)11/h3,5H,2,7H2,1H3,(H,8,9)(H,10,11)
Standard InChI Key FHJNAFIJPFGZRI-UHFFFAOYSA-N
Isomeric SMILES C[C@H](CC(=O)O)[C@@H](C(=O)O)N
SMILES CC(CC(=O)O)C(C(=O)O)N
Canonical SMILES CC(CC(=O)O)C(C(=O)O)N

Introduction

Chemical Structure and Properties

3-Methylglutamic acid is a methylated derivative of glutamic acid, with a methyl group attached at the 3-position of the carbon backbone. The compound has the molecular formula C₆H₁₁NO₄ and a monoisotopic mass of 161.068807845 . The structure features two carboxylic acid groups and one amino group, similar to its parent compound glutamic acid, but with the addition of a methyl group at the beta carbon position .

Physical and Chemical Properties

The physical state of 3-Methylglutamic acid is solid at room temperature . According to predicted properties, it has:

PropertyValueSource
Water Solubility38.1 mg/mLALOGPS
logP-3.3ALOGPS
logP-2.9Chemaxon
logS-0.63ALOGPS
pKa (Strongest Acidic)2.02Chemaxon
pKa (Strongest Basic)9.6Chemaxon
Hydrogen Acceptor Count5Chemaxon
Hydrogen Donor Count3Chemaxon
Polar Surface Area100.62 ŲChemaxon
Rotatable Bond Count4Chemaxon

These properties indicate that 3-Methylglutamic acid is highly water-soluble and has significant polarity, characteristic of amino acids with multiple functional groups .

Stereochemistry of 3-Methylglutamic Acid

3-Methylglutamic acid possesses two chiral centers, resulting in four possible stereoisomers: (2S,3R), (2S,3S), (2R,3R), and (2R,3S) . The stereochemistry of this compound is particularly important for its biological activity.

Naturally Occurring Stereoisomers

The (2S,3R) stereoisomer of 3-methylglutamic acid is found naturally in certain antibiotics such as daptomycin and calcium-dependent antibiotics (CDAs) . This stereoisomeric configuration is crucial for the biological activity of these compounds .

Stereoisomer Synthesis and Characterization

Both (2S,3R) and (2S,3S) stereoisomers of 3-methylglutamic acid have been synthesized for comparative studies. Research has indicated that the (2S,3R) configuration is produced during the biosynthesis of lipopeptide antibiotics through a stereospecific enzymatic process . The synthesis methods include extending Schollkopf's bis-lactim ether methodology .

Biosynthesis of 3-Methylglutamic Acid

The biosynthesis of 3-methylglutamic acid in natural systems, particularly in antibiotic-producing microorganisms, involves specific enzymatic pathways.

Enzymatic Pathways

The biosynthetic pathway for (2S,3R)-3-methylglutamic acid in Streptomyces species involves a two-step process:

  • S-adenosyl methionine (SAM)-dependent methylation of α-ketoglutarate to form (3R)-methyl-2-oxoglutarate, catalyzed by methyltransferase enzymes such as GlmT, DptI, or LptI .

  • Subsequent transamination of (3R)-methyl-2-oxoglutarate to produce (2S,3R)-3-methylglutamic acid .

This pathway has been biochemically reconstituted using enzymes from Streptomyces coelicolor, confirming the stereospecific nature of the process .

Gene Clusters Involved in 3-Methylglutamic Acid Biosynthesis

Several genes have been identified that encode the enzymes responsible for 3-methylglutamic acid biosynthesis:

  • GlmT in Streptomyces coelicolor

  • DptI in Streptomyces roseosporus

  • LptI in Streptomyces fradiae

Deletion studies have demonstrated that these genes are essential for the incorporation of 3-methylglutamic acid into lipopeptide antibiotics . When the dptI gene was deleted from S. roseosporus, the resulting bacteria produced antibiotics containing glutamic acid instead of 3-methylglutamic acid .

Pharmacological Properties

3-Methylglutamic acid exhibits significant pharmacological activities, particularly in neurological systems.

Interaction with Glutamate Transporters

The threo isomer of 3-methylglutamic acid (T3MG) selectively inhibits specific excitatory amino acid transporters (EAATs). Research has established the following IC50 values:

Glutamate TransporterIC50 (μM)
EAAT290
EAAT4109
EAAT11600
EAAT31080

These data indicate that T3MG is a potent and selective inhibitor of EAAT2 and EAAT4 transporters, while showing much weaker inhibition of EAAT1 and EAAT3 .

Interaction with Glutamate Receptors

As a glutamate analog, T3MG has been investigated for its effects on ionotropic glutamate receptors. Studies have shown that it is a poor agonist of NMDA receptors, requiring concentrations greater than 100 μM to elicit significant receptor-mediated currents .

Role in Antibiotic Compounds

3-Methylglutamic acid plays a crucial role in several important lipopeptide antibiotics.

Presence in Lipopeptide Antibiotics

The (2S,3R)-configured 3-methylglutamic acid is found as the penultimate C-terminal residue in:

  • Daptomycin and the A21978C family produced by Streptomyces roseosporus

  • Calcium-dependent antibiotics (CDAs) produced by Streptomyces coelicolor

  • A54145 produced by Streptomyces fradiae

These lipopeptide antibiotics are clinically important due to their effectiveness against Gram-positive bacteria, including difficult-to-treat pathogens .

Contribution to Antibiotic Activity

The presence of 3-methylglutamic acid is important for the biological activity of these antibiotics. Research has demonstrated that when 3-methylglutamic acid is replaced with glutamic acid in these compounds, their antibacterial activity is significantly reduced . Studies comparing daptomycin derivatives containing either 3-methylglutamic acid or glutamic acid have confirmed the importance of the methyl group for optimal antimicrobial efficacy .

Enzymatic Interactions

3-Methylglutamic acid interacts with various enzymes, either as a substrate, inhibitor, or product.

Interaction with Glutamate Mutase

Both (2S,3S) and (2S,3R) isomers of 3-methylglutamic acid have been investigated as potential substrates for the coenzyme B12-dependent enzyme glutamate mutase, which catalyzes the rearrangement of (2S)-glutamic acid to (2S,3S)-3-methylaspartic acid .

Studies have shown that neither isomer is a substrate for glutamate mutase, but both act as competitive inhibitors with Ki values close to that of the natural substrate glutamic acid:

CompoundKi (mM)
(2S,3S)-3-methylglutamic acid1.0
(2S,3R)-3-methylglutamic acid1.5
(2S)-glutamic acid (Km)1.35

These findings indicate that both methylglutamic acids can bind at the active site of the mutase but cannot achieve a conformation suitable for rearrangement .

Analytical Methods for 3-Methylglutamic Acid

Several analytical techniques have been employed to detect, quantify, and characterize 3-methylglutamic acid.

Spectroscopic Methods

Mass spectrometry has been used to characterize 3-methylglutamic acid, with data available in databases such as PubChem . The NIST Mass Spectrometry Data Center provides spectral information for this compound, including GC-MS data with 60 total peaks and a top peak at m/z 55 .

Chromatographic Methods

High-performance liquid chromatography (HPLC) has been employed to analyze 3-methylglutamic acid, particularly in studies investigating the enzymatic conversion of (3R)-3-methyl-2-oxoglutarate to (2S,3R)-3-methylglutamic acid. Reversed-phase HPLC with dabsylated derivatives has been used to confirm the stereochemistry of enzymatically produced 3-methylglutamic acid by comparison with synthetic standards .

Research Applications

3-Methylglutamic acid has several important research applications in neuroscience and pharmaceutical development.

As a Pharmacological Tool

T3MG represents a valuable pharmacological tool for studying specific glutamate transporter subtypes, particularly EAAT2 and EAAT4 . Its selectivity for these transporters makes it useful for investigating their roles in glutamatergic neurotransmission and neurological disorders .

In Antibiotic Development

Understanding the role of 3-methylglutamic acid in lipopeptide antibiotics provides insights for developing new antibiotics with improved properties. Research has shown that the methylation of glutamic acid residues can significantly affect the bioactivity of these compounds, suggesting a strategy for creating derivatives with enhanced antimicrobial efficacy or reduced toxicity .

Future Research Directions

The study of 3-methylglutamic acid continues to evolve, with several promising areas for further investigation.

Structure-Activity Relationship Studies

Further exploration of the structure-activity relationships of 3-methylglutamic acid in various biological systems could lead to the development of more selective and potent compounds for targeting specific glutamate transporters or other biological targets .

Biosynthetic Engineering

The knowledge of biosynthetic pathways for 3-methylglutamic acid opens opportunities for biosynthetic engineering to produce novel antibiotics. The incorporation of alternative methylated amino acids could potentially create lipopeptide derivatives with enhanced properties .

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